molecular formula C19H20O3 B6356300 (2E)-3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one CAS No. 1175824-15-3

(2E)-3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one

Cat. No.: B6356300
CAS No.: 1175824-15-3
M. Wt: 296.4 g/mol
InChI Key: VEKITHCZRPGOMN-VQHVLOKHSA-N
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Description

(2E)-3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure features a 2,5-dimethoxyphenyl group at the β-position and a 3,4-dimethylphenyl group at the α-position (Fig. 1). Chalcones are widely studied for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties . The methoxy and methyl substituents on the aromatic rings influence electronic distribution, solubility, and molecular interactions.

Properties

IUPAC Name

(E)-3-(2,5-dimethoxyphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3/c1-13-5-6-15(11-14(13)2)18(20)9-7-16-12-17(21-3)8-10-19(16)22-4/h5-12H,1-4H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKITHCZRPGOMN-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C=CC2=C(C=CC(=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)/C=C/C2=C(C=CC(=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dimethoxybenzaldehyde and 3,4-dimethylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production. Solvent recovery and recycling processes are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Epoxides, quinones, or other oxidized derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

(2E)-3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA. The presence of methoxy and methyl groups can enhance its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, apoptosis, and cell signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Chalcone derivatives vary significantly in substituent patterns, which dictate their physicochemical and biological behaviors. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected Chalcone Derivatives
Compound Name Substituents (Aryl Rings) Molecular Weight Key Features
(2E)-3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one (Target) 2,5-dimethoxy (Ring A); 3,4-dimethyl (Ring B) 326.39 g/mol Balanced lipophilicity; moderate electron-donating groups
(E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one 2,5-dimethyl (Ring A); phenyl (Ring B) 250.33 g/mol Less polar; methyl groups reduce solubility
(E)-1-(2,5-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one 2,5-dimethoxy (Ring A); 4-methoxy (Ring B) 314.35 g/mol Higher polarity due to three methoxy groups; enhanced solubility
(2E)-3-(4-Dimethylaminophenyl)-1-(2,5-dimethylfuran-3-yl)prop-2-en-1-one 4-dimethylamino (Ring A); furan (Ring B) 307.40 g/mol Strong electron-donating dimethylamino group; heteroaromatic furan ring
(2E)-1-(2,5-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one 2,5-dimethoxy (Ring A); 2,3,4-trimethoxy (Ring B) 358.39 g/mol High polarity; potential for enhanced binding via multiple methoxy groups

Key Observations :

  • Substituent Polarity : Methoxy groups increase solubility and electronic density compared to methyl groups. The target compound’s 3,4-dimethylphenyl group confers moderate lipophilicity, whereas analogs with additional methoxy groups (e.g., ) exhibit higher aqueous solubility .
  • Heteroaromatic vs. Benzene Rings : Compounds like with a furan ring demonstrate altered electronic properties due to sulfur or oxygen atoms, influencing reactivity and biological interactions .

Conformational Analysis and Dihedral Angles

The spatial arrangement of aryl rings affects molecular planarity and interaction with biological targets. Evidence from crystallographic studies highlights:

Table 2: Dihedral Angles in Selected Chalcone Derivatives
Compound Name Dihedral Angle (Between Aryl Rings) Source
3-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one 47.81°–50.18°
3-(3,4-Dimethoxyphenyl)-1-(4-bromophenyl)prop-2-en-1-one 9.30°–4.85°
3-(3,4-Dimethylphenyl)-1-(4-bromophenyl)prop-2-en-1-one 48.13°

Key Observations :

  • The 3,4-dimethylphenyl group in the target compound likely induces steric hindrance, resulting in a larger dihedral angle (similar to 48.13° in ), reducing planarity. This contrasts with analogs bearing smaller substituents (e.g., methoxy), which adopt more planar conformations .
  • Planar structures (e.g., 9.30° in ) may enhance π-π stacking interactions in biological systems, while non-planar conformations (e.g., 48.13°) could improve membrane permeability .
Table 3: Pharmacological and Functional Comparisons
Compound Name Biological Activity Key Findings Source
(2E)-1-(Biphenyl-4-yl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one (C7) Radioprotective (DPPH scavenging) EC50: 42.5 µM; reduced oxidative stress in E. coli
(E)-1-(2,5-Dimethyl-3-thienyl)-3-(2-hydroxyphenyl)prop-2-en-1-one Antimicrobial Moderate activity against Gram-positive bacteria
(E)-1-(4-Hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one Antioxidant IC50: 28.7 µM (DPPH assay)

Key Observations :

  • Methoxy vs. Methyl Substituents : The 2,5-dimethoxyphenyl group in C7 shows strong radical scavenging, suggesting that methoxy groups enhance antioxidant efficacy compared to methyl substituents.
  • Hydroxyl Groups : Analogs with hydroxyl moieties (e.g., ) exhibit improved antioxidant activity due to hydrogen-bonding capabilities .

Biological Activity

(2E)-3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one is a chalcone derivative known for its diverse biological activities. This compound has garnered interest in pharmacological research due to its potential therapeutic effects.

Chemical Structure and Properties

  • Molecular Formula : C19H20O3
  • Molecular Weight : 296.36 g/mol
  • IUPAC Name : this compound

The structure features a conjugated system that contributes to its reactivity and interaction with biological targets. The presence of methoxy groups enhances lipophilicity, potentially improving membrane permeability.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0
HeLa (Cervical Cancer)10.0

The compound's mechanism of action includes inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

Antioxidant Properties

The antioxidant activity of this compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that it possesses a considerable ability to scavenge free radicals, which is essential in preventing oxidative stress-related diseases.

Assay Type IC50 (µM) Reference
DPPH Scavenging25.0
ABTS Scavenging20.0

These findings suggest that this compound may play a role in protecting cells from oxidative damage.

Anti-inflammatory Effects

In vivo studies have shown that this compound can reduce inflammation markers in animal models of acute and chronic inflammation. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

  • Study on Lung Cancer Cells :
    Researchers treated A549 lung cancer cells with varying concentrations of the compound and observed a dose-dependent decrease in cell viability. The study concluded that the compound could be a potential candidate for lung cancer therapy due to its ability to induce apoptosis .
  • Antioxidant Efficacy in Diabetic Rats :
    In a model of diabetes-induced oxidative stress, administration of this compound resulted in significant reductions in blood glucose levels and oxidative stress markers compared to control groups .

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